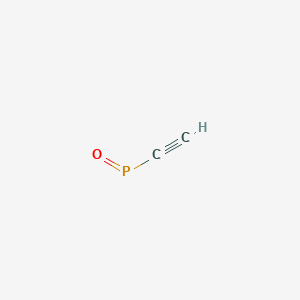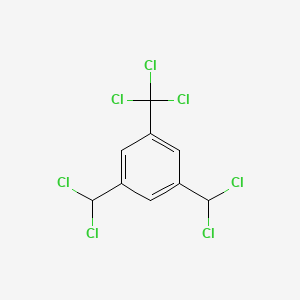
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is a chemical compound with the molecular formula C8H4Cl6. It is known for its unique structure, which includes two dichloromethyl groups and one trichloromethyl group attached to a benzene ring. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene typically involves the chlorination of 1,3-bis(methyl)-5-(methyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of chlorination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving the interaction of chlorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its mechanism of action include the formation of reactive intermediates that can modify biological macromolecules.
類似化合物との比較
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but with fewer chlorine atoms.
1,3-Bis(trichloromethyl)benzene: Similar structure but with more chlorine atoms.
1,4-Bis(dichloromethyl)benzene: Similar structure but with different positioning of chlorine atoms.
Uniqueness
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is unique due to its specific arrangement of dichloromethyl and trichloromethyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
63316-55-2 |
|---|---|
分子式 |
C9H5Cl7 |
分子量 |
361.3 g/mol |
IUPAC名 |
1,3-bis(dichloromethyl)-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14,15)16/h1-3,7-8H |
InChIキー |
SLQUPCBNOZAFPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


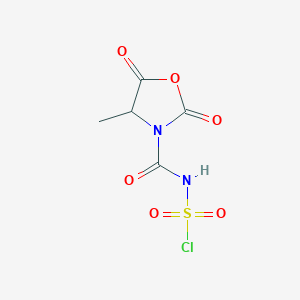
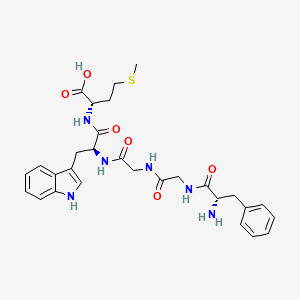
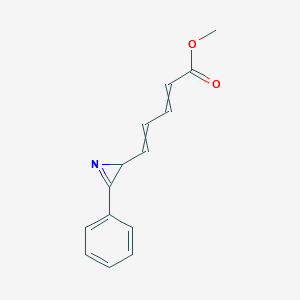

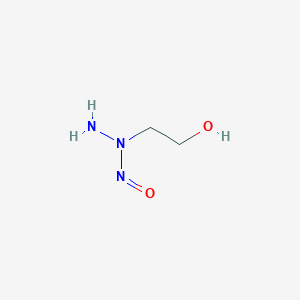
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
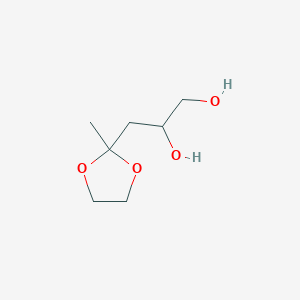
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
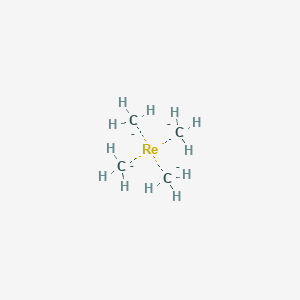
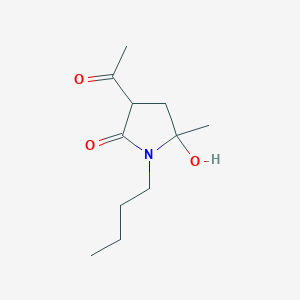
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

